molecular formula C21H23NO3 B594517 1-Fmoc-3-(hydroxymethyl)piperidine CAS No. 1341328-61-7

1-Fmoc-3-(hydroxymethyl)piperidine

Cat. No. B594517
M. Wt: 337.419
InChI Key: ZPPUYKUDTAXFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fmoc-3-(hydroxymethyl)piperidine is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 3-position with a hydroxymethyl group and at the 1-position with a Fmoc (9-fluorenylmethoxycarbonyl) group .


Synthesis Analysis

The synthesis of 1-Fmoc-3-(hydroxymethyl)piperidine involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) for the introduction of the Fmoc group . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Molecular Structure Analysis

The molecular formula of 1-Fmoc-3-(hydroxymethyl)piperidine is C21H23NO3 . This compound has a molecular weight of 337.41 .


Chemical Reactions Analysis

The Fmoc group in 1-Fmoc-3-(hydroxymethyl)piperidine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Scientific Research Applications

Fmoc Deprotection Efficiency and Alternatives

  • Deprotection Reagents Comparison : Research has compared the efficiency of various deprotection reagents in Fmoc solid-phase peptide synthesis. Piperidine, along with other cyclic secondary amines such as piperazine and 4-methylpiperidine, has been evaluated for Fmoc removal. These studies reveal that while all three reagents perform similarly in many cases, alternatives to piperidine could offer advantages in terms of toxicity and handling, suggesting that 1-Fmoc-3-(hydroxymethyl)piperidine's role is pivotal but alternatives are viable (Luna et al., 2016).

  • Minimization of Side Reactions : Base-induced side reactions in Fmoc-SPPS, such as aspartimide formation, can be minimized by using piperazine as an Nα-deprotection reagent. This highlights the critical nature of the deprotection step and suggests that piperazine offers a safer alternative with reduced side reaction rates compared to traditional piperidine-based deprotection (Wade et al., 2000).

  • Environmentally Friendly Approaches : Recent advancements include the development of greener Fmoc removal protocols that seek to reduce the environmental impact associated with peptide synthesis. These methods utilize less hazardous components and greener solvents, indicating a move towards more sustainable practices in peptide synthesis (Přibylka et al., 2020).

  • Innovations in Deprotection Strategies : Studies have explored the application of novel deprotection strategies, such as using mesoporous materials for differential functionalization. This innovative approach uses Fmoc-protected organosilanes and piperidine to achieve controlled deprotection within the pores of silica particles, showcasing the versatility of Fmoc chemistry in materials science (Cheng & Landry, 2007).

Safety And Hazards

When handling 1-Fmoc-3-(hydroxymethyl)piperidine, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

There is ongoing research to find more environmentally friendly and efficient methods for Fmoc deprotection in peptide synthesis . For example, 3-(diethylamino)propylamine (DEAPA) has been identified as a viable alternative to piperidine for Fmoc removal . The use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPUYKUDTAXFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fmoc-3-(hydroxymethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.